An In-depth Technical Guide to 2-Buten-1-ol, 4-ethoxy-: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Buten-1-ol, 4-ethoxy-: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-Buten-1-ol, 4-ethoxy-, a bifunctional organic molecule of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from closely related structural analogs and established chemical principles to present a predictive yet scientifically grounded profile. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of the synthesis, properties, and potential applications of this and similar unsaturated ether alcohols.
Introduction: The Structural and Functional Significance of 2-Buten-1-ol, 4-ethoxy-
2-Buten-1-ol, 4-ethoxy- is an organic compound featuring two key functional groups: a primary allylic alcohol and an ether. This unique combination imparts a dual reactivity profile, making it a potentially versatile building block in organic synthesis. The allylic alcohol moiety is a reactive site for a variety of transformations, including oxidation, reduction, and substitution reactions.[1] The ether linkage, while generally more stable, can influence the molecule's solubility and electronic properties and may participate in cleavage reactions under strong acidic conditions.[2]
The structural framework, a four-carbon chain with a double bond, provides a scaffold for the introduction of further functionality. The presence of both a nucleophilic hydroxyl group and a potentially modifiable ether group allows for sequential and selective reactions, a desirable characteristic in the synthesis of complex molecules.
Caption: Proposed synthetic workflow for 2-Buten-1-ol, 4-ethoxy-.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of 2-Buten-1-ol, 4-ethoxy- via the Williamson ether synthesis.
Materials:
-
4-bromo-2-buten-1-ol (or 4-chloro-2-buten-1-ol)
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 4-bromo-2-buten-1-ol in anhydrous diethyl ether dropwise at room temperature with stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting 4-bromo-2-buten-1-ol.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude 2-Buten-1-ol, 4-ethoxy- can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-Buten-1-ol, 4-ethoxy-. These values are extrapolated from the known properties of 2-buten-1-ol and general trends observed for ether and alcohol functionalities. [3][4][5]
| Property | Predicted Value | Rationale/Comparison |
|---|---|---|
| Molecular Formula | C6H12O2 | - |
| Molecular Weight | 116.16 g/mol | - |
| Appearance | Colorless liquid | Similar to other short-chain unsaturated alcohols and ethers. |
| Boiling Point | Lower than 1,4-butanediol, higher than corresponding dialkyl ether | The hydroxyl group allows for hydrogen bonding, increasing the boiling point relative to a simple ether. However, it is expected to be lower than diols due to fewer hydrogen bonding sites. [4] |
| Solubility | Moderately soluble in water; soluble in organic solvents | The ether and alcohol functionalities impart some polarity, allowing for moderate water solubility. The hydrocarbon backbone ensures solubility in common organic solvents. [6] |
| Density | ~0.9 g/mL | Similar to other C6 alcohols and ethers. |
| pKa | ~16-17 | The pKa of the hydroxyl proton is expected to be similar to that of other primary alcohols. |
Predicted Spectroscopic Data
The following spectroscopic data are predicted for 2-Buten-1-ol, 4-ethoxy-, based on the known spectra of 2-buten-1-ol and the expected influence of the 4-ethoxy group. [7][8][9]For definitive structural elucidation, 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable. [10]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.7 | m | 2H | -CH=CH- |
| ~4.1 | d | 2H | =CH-CH₂-OH |
| ~4.0 | d | 2H | -O-CH₂-CH= |
| 3.5 | q | 2H | -O-CH₂-CH₃ |
| ~2.5 | br s | 1H | -OH |
| 1.2 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~130 | -CH=CH- |
| ~128 | -CH=CH- |
| ~70 | -O-CH₂-CH= |
| ~66 | -O-CH₂-CH₃ |
| ~63 | =CH-CH₂-OH |
| ~15 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 (broad) | O-H stretch (alcohol) |
| 3010-3050 | =C-H stretch (alkene) |
| 2850-2960 | C-H stretch (alkane) |
| 1650-1680 | C=C stretch (alkene) |
| 1050-1150 | C-O stretch (ether and alcohol) |
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): m/z = 116.08
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of water (M-18), loss of an ethyl group (M-29), and cleavage alpha to the ether and alcohol functionalities.
Reactivity and Potential Applications
The dual functionality of 2-Buten-1-ol, 4-ethoxy- suggests a rich and versatile reactivity profile.
Reactions of the Allylic Alcohol
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents.
-
Substitution: The hydroxyl group can be converted to a good leaving group (e.g., a tosylate) and subsequently displaced by a variety of nucleophiles. [1]* Epoxidation: The double bond can be epoxidized, with the adjacent hydroxyl group potentially directing the stereochemistry of the reaction. [11]
Reactions of the Ether
-
Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI). [2]
Potential Applications
Given its structure, 2-Buten-1-ol, 4-ethoxy- could serve as a valuable intermediate in several areas:
-
Pharmaceutical Synthesis: The bifunctional nature of the molecule makes it an attractive building block for the synthesis of complex drug molecules. [12]* Polymer Chemistry: The hydroxyl and alkene functionalities allow for its use as a monomer or cross-linking agent in the production of specialty polymers.
-
Fine Chemicals and Agrochemicals: It can be used in the synthesis of fragrances, flavors, and pesticides. Derivatives of butanol are widely used as solvents and intermediates. [13][14]
Safety and Handling
While specific toxicity data for 2-Buten-1-ol, 4-ethoxy- is not available, general precautions for handling unsaturated alcohols and ethers should be followed.
-
Flammability: Low-molecular-weight ethers and alcohols are often flammable. Handle away from ignition sources. [15]* Toxicity: Ethers can have narcotic effects upon inhalation. Some glycol ethers have been associated with adverse health effects. [16][17]Allylic alcohols can be toxic. [1]* Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. [15]Store in a cool, dark, and tightly sealed container.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
Conclusion
2-Buten-1-ol, 4-ethoxy- represents a promising yet under-explored chemical entity. This guide has provided a predictive but scientifically rigorous overview of its synthesis, physicochemical properties, and potential reactivity based on established chemical principles and data from analogous compounds. The insights presented herein are intended to facilitate further research and development involving this and related unsaturated ether alcohols, paving the way for new discoveries in synthetic chemistry and materials science.
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